1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one
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Overview
Description
1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one is a complex organic compound with a unique structure that includes an indole ring, a sulfonyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Sulfonyl Group: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Imidazolidinone Ring: The final step involves the cyclization of the sulfonylated indole with an appropriate diamine under controlled conditions to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit tumor growth.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity, while the indole ring can intercalate with DNA, disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
DW2143: A racemic mixture with similar antitumor properties.
DW2282: An S-isomer with higher specificity and lower toxicity compared to DW2143.
Uniqueness
1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tumor growth with lower toxicity makes it a promising candidate for further research and development.
Properties
CAS No. |
210691-35-3 |
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Molecular Formula |
C24H22N4O4S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one |
InChI |
InChI=1S/C24H22N4O4S/c25-19-8-6-17(7-9-19)23(29)27-13-12-18-14-20(10-11-22(18)27)33(31,32)28-15-21(26-24(28)30)16-4-2-1-3-5-16/h1-11,14,21H,12-13,15,25H2,(H,26,30) |
InChI Key |
YZBUIQWOLSBWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CC(NC3=O)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)N |
Origin of Product |
United States |
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